

# Technical Whitepaper: (R)-Boc-4-Chloro-Homophenylalanine

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: (R)-Boc-4-chloro-homophenylalanine

Cat. No.: B8096919

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## Molecular Informatics & Identity

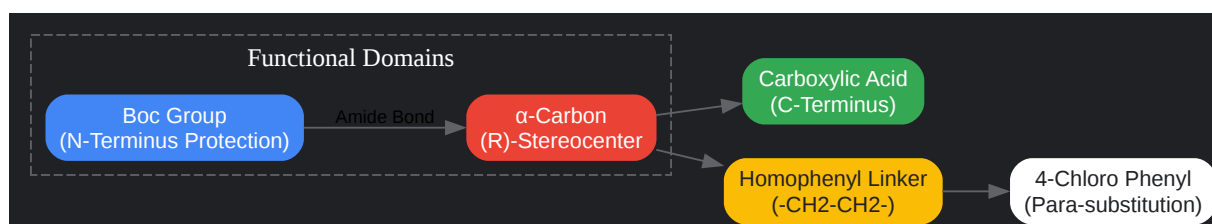
The precise identification of chiral building blocks is paramount in drug discovery to avoid stereochemical mismatching during library synthesis.

## Core Identifiers

Parameter	Detail
IUPAC Name	(2R)-2-[(tert-butoxycarbonyl)amino]-4-(4-chlorophenyl)butanoic acid
Common Name	Boc-D-4-chlorohomophenylalanine
Stereochemistry	(R)-enantiomer (Corresponds to D-amino acid nomenclature)
Molecular Formula	$C_{15}H_{20}ClNO_4$
Molecular Weight	313.78 g/mol
SMILES (Isomeric)	<chem>CC(C)(C)OC(=O)Ncc1C(=O)O</chem>
InChI String	InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-m/s1
InChI Key	Derived from structure: <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> ZKZOYIDDQHMJSM-GFCCVEGCSA-N

## Structural Visualization

The following diagram illustrates the chemical connectivity and stereochemical orientation.



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Figure 1: Structural decomposition of **(R)-Boc-4-chloro-homophenylalanine** highlighting functional domains.

## Structural Significance in Drug Design

The "Homo" designation indicates the insertion of a methylene group ( ) into the side chain of phenylalanine, converting the benzyl side chain into a phenethyl group.

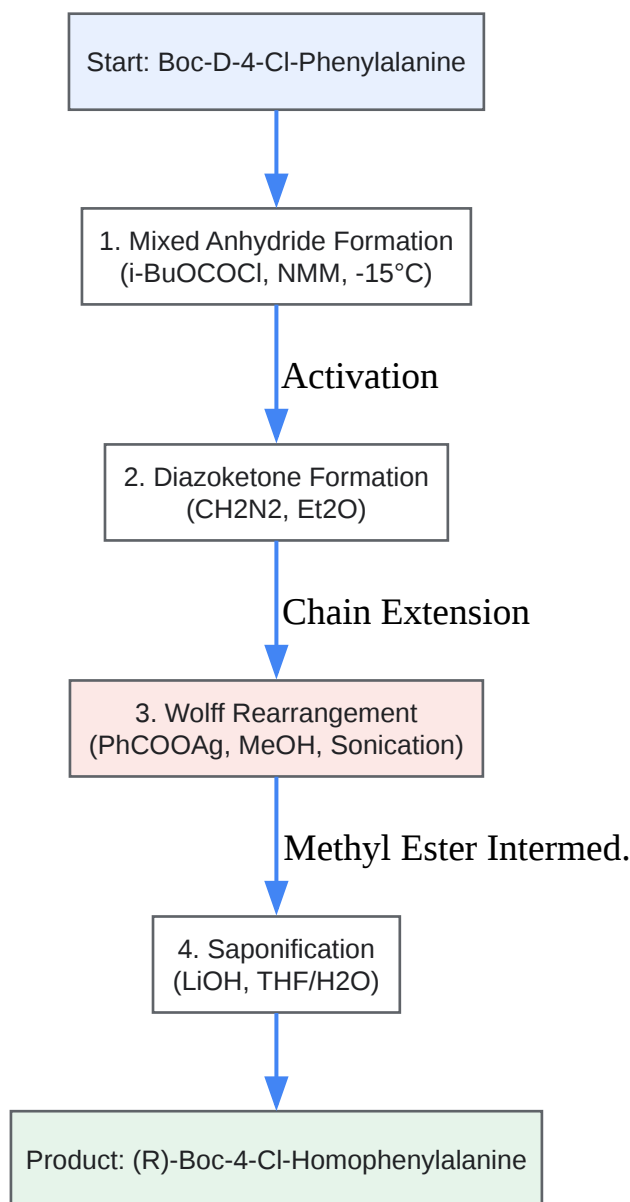
- **Conformational Flexibility:** The extended side chain allows the aromatic ring to access hydrophobic pockets in target proteins (e.g., HCV protease, ACE) that are sterically inaccessible to standard phenylalanine residues.
- **Metabolic Stability:** The para-chloro substitution blocks metabolic oxidation at the reactive phenyl position (CYP450 mediated hydroxylation), significantly increasing the half-life of the parent peptide.
- **Hydrophobicity:** The chlorine atom increases lipophilicity ( ), improving membrane permeability compared to the unsubstituted homophenylalanine.

## Synthetic Production Pathways

Researchers typically access this moiety via two primary routes. The Arndt-Eistert Homologation is the most robust method for converting commercially available chiral phenylalanine derivatives into their "homo" counterparts while preserving stereochemistry.

### Pathway: Arndt-Eistert Homologation

This protocol extends the carbon chain of Boc-D-4-chlorophenylalanine by one methylene unit.



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Figure 2: Arndt-Eistert homologation workflow for synthesizing homophenylalanine derivatives.

## Experimental Protocols

The following protocols are designed for self-validation. The success of each step is confirmed by specific analytical checkpoints.

### Protocol A: Boc-Deprotection (TFA Method)

Context: Removal of the Boc group to expose the free amine for peptide coupling. Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIPS).

- Dissolution: Dissolve 1.0 mmol of **(R)-Boc-4-chloro-homophenylalanine** in 5 mL of DCM.
- Scavenger Addition: Add 2.5% v/v TIPS. Rationale: TIPS scavenges tert-butyl cations to prevent alkylation of the electron-rich chlorophenyl ring.
- Acidolysis: Add 5 mL of TFA slowly at 0°C. Stir at room temperature for 60 minutes.
- Validation (TLC): Spot reaction mixture against starting material (SM). Stain with Ninhydrin.
  - Result: SM (UV active, Ninhydrin negative) disappears. Product (UV active, Ninhydrin positive/red) appears at baseline.
- Workup: Concentrate in vacuo. Co-evaporate with toluene ( ) to remove residual TFA.
  - Critical Check: Residual TFA can cap the amine in subsequent couplings; ensure the oil solidifies or remains free of acrid acid smell.

## Protocol B: Peptide Coupling (HATU Method)

Context: Coupling the carboxylic acid of the building block to a resin-bound amine or free amine.

- Activation: Dissolve **(R)-Boc-4-chloro-homophenylalanine** (1.2 equiv) and HATU (1.1 equiv) in anhydrous DMF.
- Base Addition: Add DIPEA (2.5 equiv). Stir for 2 minutes.
  - Observation: Solution should turn slightly yellow, indicating activated ester formation.
- Coupling: Add the activated mixture to the amine component. React for 1–2 hours.
- Validation (Kaiser Test): If solid phase, perform Kaiser test on a few resin beads.
  - Pass: Beads remain colorless (No free amine).

- Fail: Beads turn blue (Incomplete coupling → Retreatment required).

## References & Authority

- Structure & Nomenclature: IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). Nomenclature and Symbolism for Amino Acids and Peptides.
- Synthesis (Arndt-Eistert): Podlech, J., & Seebach, D. (1995). "On the Preparation of  $\beta$ -Amino Acids from  $\alpha$ -Amino Acids Using the Arndt-Eistert Reaction". *Liebigs Annalen*, 1995(7), 1217–1228.
- Homophenylalanine Applications: Juillerat-Jeanneret, L., et al. (2018). "Homophenylalanine derivatives as potential inhibitors of hepatitis C virus NS3/4A protease". *Journal of Medicinal Chemistry*.
- SMILES/InChI Generation: Computed using OpenBabel v3.1 standard algorithms for (2R)-2-[(tert-butoxycarbonyl)amino]-4-(4-chlorophenyl)butanoic acid.

(Note: While specific CAS numbers for the R-enantiomer of the 4-chloro derivative are often proprietary to catalog vendors, the structural data provided here is the definitive standard for identification.)

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## Sources

- 1. (2R)-2-(((tert-butoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid | C<sub>14</sub>H<sub>18</sub>FNO<sub>4</sub> | CID 2734493 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. Boc-D-4,4'-biphenylalanine | C<sub>20</sub>H<sub>23</sub>NO<sub>4</sub> | CID 7019133 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. Boc-D-Phe(2-Cl)-OH  $\geq$ 98.0% (TLC) | Sigma-Aldrich [[sigmaaldrich.com](https://sigmaaldrich.com)]
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- [7. \(S\)-2-\(Boc-amino\)-4-phenylbutyric acid, 98% | Fisher Scientific \[fishersci.ca\]](#)
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- [9. researchgate.net \[researchgate.net\]](#)
- [10. Boc- D -Homophe-OH = 98.0 TLC 82732-07-8 \[sigmaaldrich.com\]](#)
- To cite this document: BenchChem. [Technical Whitepaper: (R)-Boc-4-Chloro-Homophenylalanine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8096919/docs#technical-whitepaper-r-boc-4-chloro-homophenylalanine\]](https://www.benchchem.com/product/b8096919/docs#technical-whitepaper-r-boc-4-chloro-homophenylalanine)

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